

The Architecture of CCT1: A Key Subunit of the Eukaryotic Chaperonin TRiC/CCT

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Compound of Interest

Compound Name: CCT1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Chaperonin Containing TCP-1 (CCT), also known as the TCP-1 Ring Complex (TRiC), is a vital molecular chaperone in eukaryotic cells, essential for the proper folding of a significant portion of the proteome, including crucial cytoskeletal proteins like actin and tubulin. Its function is indispensable for cellular homeostasis, and its malfunction is implicated in various human diseases. This guide provides a detailed examination of the structure and domains of the **CCT1** (also known as TCP-1 alpha) subunit, a critical component of this complex protein-folding machinery.

CCT1 Protein and its Domain Structure

CCT1 is one of eight distinct, yet homologous, subunits that form the hetero-oligomeric rings of the CCT/TRiC complex. Each subunit, including **CCT1**, possesses a characteristic three-domain architecture: an apical domain, an intermediate domain, and an equatorial domain. This modular structure is fundamental to the chaperonin's function, allowing for the intricate conformational changes required for substrate recognition, encapsulation, and ATP-dependent folding.

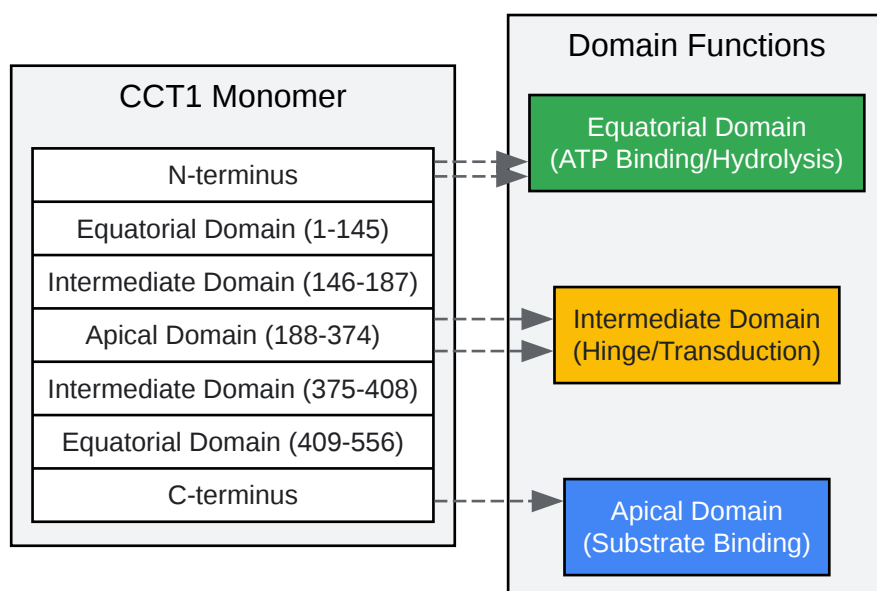
Quantitative Data Summary

The following table summarizes the key quantitative data for the human **CCT1** protein.

Property	Value	Reference
Full Name	T-complex protein 1 subunit alpha	--INVALID-LINK--
Gene Name	TCP1	--INVALID-LINK--[1]
Amino Acid Count	556	--INVALID-LINK--[2]
Molecular Weight	60,344 Da	--INVALID-LINK--[1]
Apical Domain	Residues 188-374	--INVALID-LINK--
Intermediate Domain	Residues 146-187, 375-408	--INVALID-LINK--
Equatorial Domain	Residues 1-145, 409-556	--INVALID-LINK--

Domain Functions

- **Apical Domain:** This domain is located at the top of the subunit, facing the central cavity of the CCT/TRiC ring. It is primarily responsible for recognizing and binding to non-native substrate proteins. The substrate-binding site within the apical domain is characterized by a shallow groove formed between helix 11 and a proximal loop, which contains a specific arrangement of hydrophobic and polar residues. This unique pattern of residues contributes to the substrate specificity of each CCT subunit.
- **Intermediate Domain:** This domain acts as a flexible hinge, connecting the apical and equatorial domains. It plays a crucial role in transmitting the conformational changes induced by ATP binding and hydrolysis in the equatorial domain to the apical domain, leading to the opening and closing of the chaperonin's central cavity.
- **Equatorial Domain:** This is the largest domain and forms the "core" of the CCT/TRiC ring structure. It contains the ATP-binding and hydrolysis site, which fuels the conformational cycle of the chaperonin. The equatorial domains of the subunits are also responsible for the inter-subunit contacts within a ring and between the two rings of the complex.

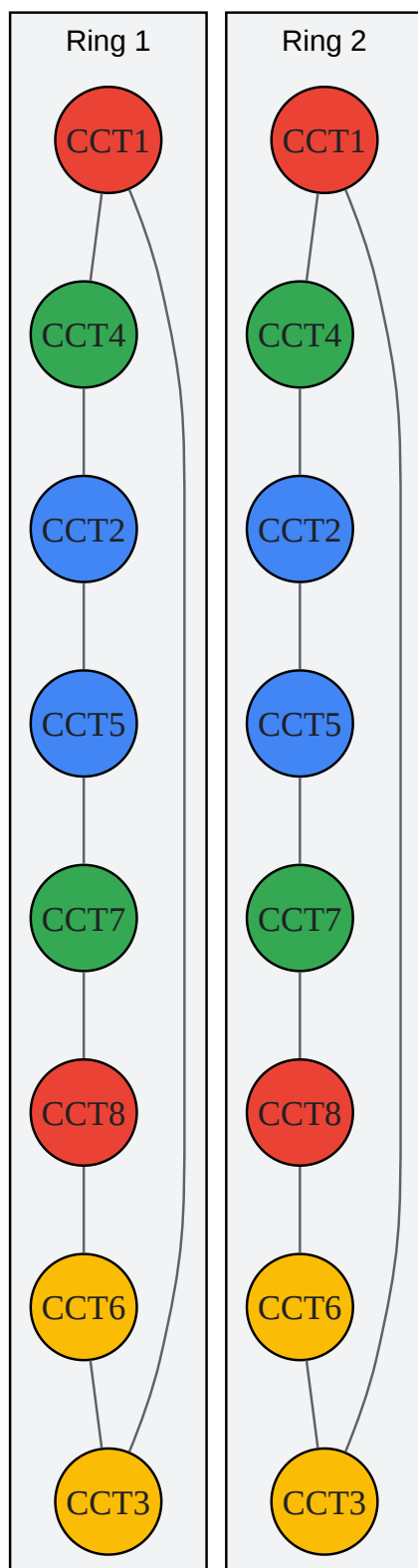


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CCT1 monomer domain architecture.

The CCT/TRiC Complex and its Functional Cycle

The CCT/TRiC complex is a 1 MDa structure composed of two back-to-back stacked rings, each containing one of each of the eight CCT subunits (**CCT1-8**) in a fixed and conserved arrangement. This double-ring structure encloses a central cavity where protein folding occurs. The folding process is driven by a cycle of ATP binding and hydrolysis, which induces significant conformational changes in the complex.

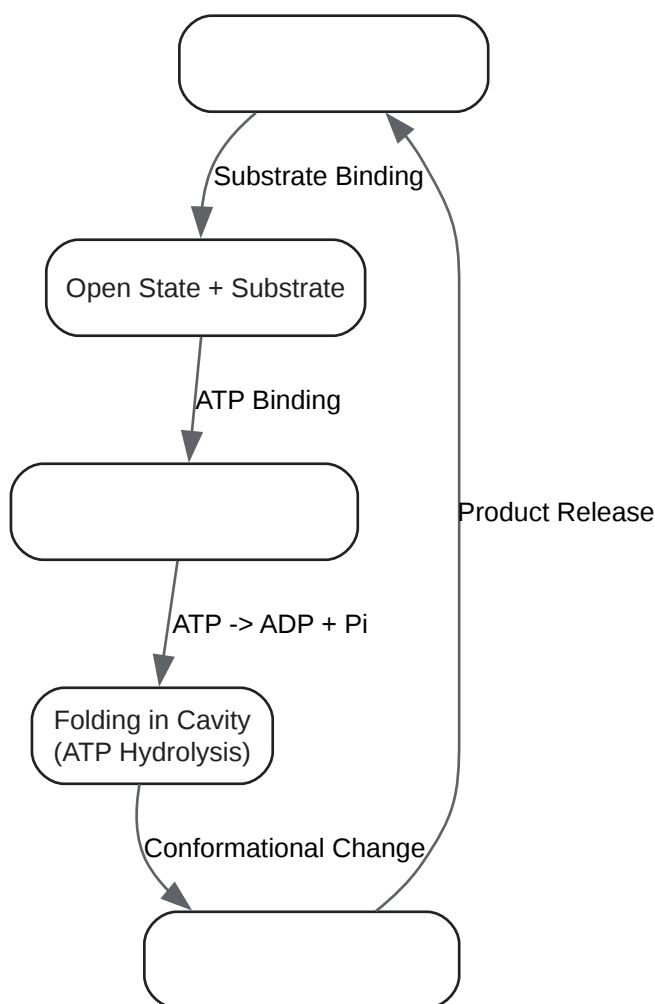


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Arrangement of CCT subunits in the two rings.

The functional cycle can be broadly divided into the following steps:

- **Open State and Substrate Binding:** In the nucleotide-free (apo) or ADP-bound state, the CCT/TRiC complex is in an "open" conformation, with the apical domains accessible for binding to unfolded or partially folded substrate proteins.
- **ATP Binding and Lid Closure:** The binding of ATP to the equatorial domains triggers a significant conformational change. The apical domains rotate and move inwards, leading to the closure of the "lid" of the central cavity and the encapsulation of the substrate protein.
- **ATP Hydrolysis and Substrate Folding:** Inside the enclosed chamber, the substrate protein is protected from aggregation and is able to explore its conformational space to find its native fold. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a key step that is coupled to the folding process.
- **Product Release:** Following ATP hydrolysis, the complex transitions back to an open conformation, allowing the folded substrate to be released. The precise mechanism of product release is still under investigation but is thought to be linked to the sequential hydrolysis of ATP around the ring.



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The ATP-dependent functional cycle of CCT/TRiC.

Experimental Protocols

The structural and functional characterization of the **CCT1** protein and the CCT/TRiC complex has been achieved through a combination of advanced biochemical and biophysical techniques.

Cryo-Electron Microscopy (Cryo-EM) of the CCT/TRiC Complex

Cryo-EM has been instrumental in elucidating the near-atomic resolution structures of the CCT/TRiC complex in different conformational states.

Methodology:

- **Protein Purification:** The endogenous human TRiC complex is purified from cell lines such as HEK293F.
- **Sample Preparation:** A small aliquot (3-4 μ L) of the purified CCT/TRiC complex at a concentration of approximately 2-4 mg/mL is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).
- **Vitrification:** The grid is blotted for 2-4 seconds to remove excess liquid and then rapidly plunged into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark IV). This process freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.
- **Data Collection:** The vitrified grids are loaded into a transmission electron microscope (e.g., a Titan Krios) operating at 300 kV. Automated data collection software is used to acquire a large number of images (micrographs) of the frozen particles at various tilt angles.
- **Image Processing:** The raw micrographs are processed to correct for beam-induced motion and to enhance the signal-to-noise ratio. Individual particle images are then picked, classified into different conformational states, and used to reconstruct a 3D density map of the complex.
- **Model Building and Refinement:** An atomic model of the CCT/TRiC complex is built into the cryo-EM density map and refined using software packages like Phenix and Coot.

X-ray Crystallography of Protein Complexes

While obtaining high-quality crystals of large, dynamic complexes like CCT/TRiC is challenging, X-ray crystallography has provided valuable structural insights into chaperonins.

Methodology:

- **Protein Purification and Crystallization:** The target protein complex is purified to a high degree of homogeneity (>95%). Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). A small drop containing the purified protein mixed with a precipitant solution is equilibrated against a larger reservoir of the precipitant solution. This

slow equilibration process gradually increases the protein concentration, leading to the formation of ordered crystals.

- **Crystal Harvesting and Cryo-protection:** Once crystals of sufficient size are grown, they are carefully harvested from the drop and transferred to a cryo-protectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during freezing.
- **X-ray Diffraction Data Collection:** The cryo-protected crystal is mounted on a goniometer and flash-cooled in a stream of liquid nitrogen. The crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the X-ray beam, a series of diffraction images are collected on a detector.
- **Data Processing and Structure Solution:** The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to calculate an electron density map of the molecule in the crystal. The three-dimensional structure of the protein is then built into this electron density map.
- **Structure Refinement:** The initial model is refined against the experimental diffraction data to improve its agreement with the observed data and to optimize its stereochemistry.

ATP Hydrolysis Assay (Malachite Green Assay)

The ATPase activity of the CCT/TRiC complex is a measure of its functional integrity. The malachite green assay is a common colorimetric method to quantify the amount of inorganic phosphate (Pi) released during ATP hydrolysis.

Methodology:

- **Reaction Setup:** The ATPase reaction is typically carried out in a 96-well plate. Each well contains the purified CCT/TRiC complex in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
- **Initiation of Reaction:** The reaction is initiated by the addition of ATP to a final concentration of 1-5 mM. The plate is then incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

- **Termination of Reaction and Color Development:** The reaction is stopped by the addition of the malachite green reagent, which is an acidic solution containing malachite green and ammonium molybdate. In the presence of inorganic phosphate, a stable green-colored complex is formed.
- **Absorbance Measurement:** After a short incubation period to allow for full color development, the absorbance of each well is measured at a wavelength of 620-650 nm using a microplate reader.
- **Quantification of Phosphate:** The amount of phosphate released is determined by comparing the absorbance values of the experimental samples to a standard curve generated using known concentrations of inorganic phosphate.

Conclusion

The **CCT1** subunit, as an integral part of the CCT/TRiC chaperonin, showcases a sophisticated domain architecture that is finely tuned for its role in protein folding. The interplay between its apical, intermediate, and equatorial domains, driven by the energy of ATP hydrolysis, enables the CCT/TRiC complex to assist in the folding of a diverse range of essential cellular proteins. The detailed structural and functional insights provided by advanced experimental techniques continue to unravel the complexities of this essential molecular machine, offering potential avenues for therapeutic intervention in diseases associated with protein misfolding.

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References

- 1. [genecards.org](https://www.genecards.org) [[genecards.org](https://www.genecards.org)]
- 2. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
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